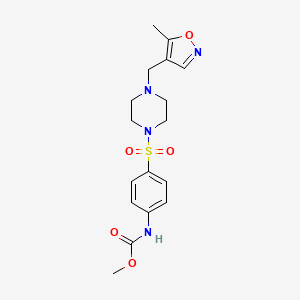
Methyl (4-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl (4-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H22N4O5S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl (4-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)carbamate is a synthetic compound that has garnered attention in various fields of biological research, particularly in medicinal chemistry and agricultural applications. Its complex structure includes a piperazine moiety, an isoxazole ring, and a sulfonyl group, which contribute to its diverse biological activities.
1. Chemical Structure and Properties
The molecular formula for this compound is C17H22N4O4S, with a molecular weight of approximately 370.45 g/mol. The compound's structure is characterized by:
- Isoxazole Ring : Known for its biological activity, particularly in analgesic and anti-inflammatory contexts.
- Piperazine Moiety : Enhances solubility and bioavailability.
- Sulfonyl Group : Increases the compound's reactivity and potential biological interactions.
A. Medicinal Applications
This compound has shown promising results in various biological assays:
- Antimicrobial Activity : Studies indicate that compounds with isoxazole rings exhibit moderate to good antimicrobial properties. The presence of the piperazine group enhances this activity by improving interaction with microbial targets .
- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, possibly through modulation of cytokine release.
- Analgesic Properties : Preliminary studies suggest that this compound may act on pain pathways, similar to other isoxazole derivatives.
B. Agricultural Applications
In agricultural chemistry, this compound has been synthesized as a lead compound for developing herbicides targeting specific plant proteases. Its herbicidal activity was assessed through in vivo tests, revealing moderate efficacy against several weed species.
The biological activity of this compound involves several mechanisms:
- Kinase Inhibition : The compound acts as an inhibitor of specific kinases involved in signal transduction pathways, impacting cellular processes such as proliferation and apoptosis.
- Ferroptosis Induction : Similar compounds have been noted to induce ferroptosis by inhibiting glutathione peroxidase 4 (GPX4), leading to oxidative stress in targeted cells.
4. Case Studies
Several research studies have explored the biological activity of related compounds and their derivatives:
5. Conclusion
This compound represents a versatile compound with significant potential in both medicinal and agricultural chemistry. Its multifaceted biological activities warrant further investigation to fully elucidate its mechanisms and therapeutic applications.
Eigenschaften
IUPAC Name |
methyl N-[4-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-13-14(11-18-26-13)12-20-7-9-21(10-8-20)27(23,24)16-5-3-15(4-6-16)19-17(22)25-2/h3-6,11H,7-10,12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSLUUOCOBUUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














